Home > Products > Screening Compounds P72839 > E3 Ligase Ligand-linker Conjugate 20
E3 Ligase Ligand-linker Conjugate 20 -

E3 Ligase Ligand-linker Conjugate 20

Catalog Number: EVT-12503299
CAS Number:
Molecular Formula: C29H41N5O5
Molecular Weight: 539.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

E3 Ligase Ligand-Linker Conjugate 20 is a specialized compound designed to facilitate targeted protein degradation through the use of proteolysis-targeting chimeras (PROTACs). This conjugate incorporates a ligand that binds to the E3 ubiquitin ligase, specifically cereblon, combined with a linker that connects to a targeting ligand. The compound is significant in drug discovery as it enables the selective degradation of specific proteins, thereby offering therapeutic potential in various diseases.

Source

E3 Ligase Ligand-Linker Conjugate 20 is commercially available from various suppliers, including GlpBio and Sigma-Aldrich, and is primarily intended for research purposes. It is classified under CAS number 1950635-15-0 and is recognized for its role in synthesizing PROTACs that target specific proteins for degradation .

Classification

This compound falls under the category of bifunctional molecules, specifically designed for targeted protein degradation. It combines elements of medicinal chemistry, biochemistry, and molecular biology, making it an essential tool in modern drug development strategies aimed at manipulating cellular protein levels.

Synthesis Analysis

Methods

The synthesis of E3 Ligase Ligand-Linker Conjugate 20 involves several steps that include the preparation of the E3 ligase ligand and the linker, followed by their conjugation. The general approach utilizes thalidomide-based cereblon ligands due to their established efficacy in binding to E3 ligases.

Technical Details:

  1. Starting Materials: The synthesis often begins with phthalic anhydride derivatives, which undergo condensation reactions to form the necessary ligands.
  2. Linker Attachment: The linker is typically attached via nucleophilic substitution reactions, allowing for flexibility in modifying the length and composition of the linker to optimize the properties of the final conjugate .
Molecular Structure Analysis

The molecular structure of E3 Ligase Ligand-Linker Conjugate 20 consists of three main components:

  • E3 Ligase Binding Moiety: A thalidomide-derived ligand that selectively binds to cereblon.
  • Linker: A chemical structure that connects the E3 ligand to the targeting ligand.
  • Targeting Ligand: A moiety capable of binding to a specific protein intended for degradation.

Data

  • A rigid or flexible linker that influences the spatial orientation within the ternary complex formed during protein degradation processes .
Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the synthesis and functioning of E3 Ligase Ligand-Linker Conjugate 20 include:

  • Nucleophilic Substitution: Used for attaching linkers to ligands.
  • Thioesterification: Involves forming thioester bonds that facilitate ubiquitin transfer by E3 ligases upon binding with target proteins.

Technical Details:

  • The conjugate acts by forming a ternary complex with an E3 ligase and a target protein, leading to ubiquitination and subsequent proteasomal degradation of the target .
Mechanism of Action

The mechanism by which E3 Ligase Ligand-Linker Conjugate 20 operates involves several critical steps:

  1. Binding Formation: The E3 ligase ligand binds to cereblon, while the targeting ligand attaches to the desired substrate protein.
  2. Ternary Complex Formation: This dual binding creates a ternary complex that facilitates proximity between the substrate protein and E3 ligase.
  3. Ubiquitination: The E3 ligase catalyzes the transfer of ubiquitin molecules onto lysine residues on the substrate protein, marking it for degradation .

Data

This process leads to polyubiquitination, which serves as a signal for recognition by the 26S proteasome, ultimately resulting in targeted protein degradation.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid or powder form.
  • Solubility: Soluble in organic solvents; solubility can vary based on linker composition.

Chemical Properties

  • Stability: Stability can be influenced by environmental factors such as pH and temperature.
  • Reactivity: Reactivity is primarily dictated by functional groups present on both ligands and linkers.

Relevant Data or Analyses:

  • Studies indicate that variations in linker length and composition significantly affect both solubility and degradation efficacy of PROTACs containing this conjugate .
Applications

E3 Ligase Ligand-Linker Conjugate 20 has numerous applications in scientific research:

  • Drug Development: It serves as a critical component in developing PROTACs aimed at degrading specific proteins implicated in diseases such as cancer.
  • Biochemical Research: Utilized in studies exploring protein-protein interactions and cellular signaling pathways.
  • Therapeutic Strategies: Offers potential therapeutic avenues for conditions where traditional small-molecule inhibitors are ineffective due to target protein persistence .

Properties

Product Name

E3 Ligase Ligand-linker Conjugate 20

IUPAC Name

tert-butyl 2-[4-[[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-5-yl]piperazin-1-yl]methyl]piperidin-1-yl]acetate

Molecular Formula

C29H41N5O5

Molecular Weight

539.7 g/mol

InChI

InChI=1S/C29H41N5O5/c1-29(2,3)39-26(36)19-31-10-8-20(9-11-31)17-32-12-14-33(15-13-32)22-4-5-23-21(16-22)18-34(28(23)38)24-6-7-25(35)30-27(24)37/h4-5,16,20,24H,6-15,17-19H2,1-3H3,(H,30,35,37)

InChI Key

LVTUJPOZQALTFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CN1CCC(CC1)CN2CCN(CC2)C3=CC4=C(C=C3)C(=O)N(C4)C5CCC(=O)NC5=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.